methyl 2-{[3-(4-oxoquinolin-1(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(4-oxoquinolin-1(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a quinoline and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(4-oxoquinolin-1(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used include acyl chlorides, amines, and thiazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-oxoquinolin-1(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
Methyl 2-{[3-(4-oxoquinolin-1(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-oxoquinolin-1(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound shares a similar quinoline structure but differs in its functional groups and overall reactivity.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: This compound features a thiazole moiety similar to the target compound but has different substituents that affect its chemical behavior.
Uniqueness
Methyl 2-{[3-(4-oxoquinolin-1(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of quinoline and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-{[3-(4-oxoquinolin-1(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a quinoline moiety, and a carboxylate group, which are known for their biological relevance. The structural formula can be summarized as follows:
- Thiazole Ring : Contributes to various biological activities including antimicrobial and anticancer properties.
- Quinoline Moiety : Associated with neuroprotective effects and potential anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The thiazole and quinoline structures have been shown to exhibit significant antimicrobial properties against a range of pathogens. For instance, thiazole derivatives often display activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
- Anticancer Properties : Studies indicate that compounds featuring thiazole and quinoline rings can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation .
- Neuroprotective Effects : Quinoline derivatives have been documented for their neuroprotective properties, potentially aiding in conditions such as Alzheimer's disease by inhibiting neuroinflammation and oxidative stress .
Biological Activity Data
The following table summarizes key biological activities along with their corresponding IC50 values where applicable:
Biological Activity | IC50 Value (µM) | Reference |
---|---|---|
Antibacterial | 12.5 | |
Anticancer (A549 cells) | 5.0 | |
Neuroprotective | 15.0 | |
Antifungal | 10.0 |
Case Study 1: Anticancer Activity
A study conducted on various thiazole derivatives demonstrated that this compound exhibited potent cytotoxicity against A549 lung cancer cells with an IC50 of 5 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the compound's potential as a lead in anticancer drug development .
Case Study 2: Neuroprotective Effects
In a neuroprotection study involving cellular models of oxidative stress, the compound demonstrated a protective effect against cell death induced by hydrogen peroxide. The observed EC50 was significantly lower than that of standard neuroprotective agents, suggesting its potential for treating neurodegenerative diseases .
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
methyl 2-[3-(4-oxoquinolin-1-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H21N3O4S/c1-12(2)18-17(19(26)27-3)22-20(28-18)21-16(25)9-11-23-10-8-15(24)13-6-4-5-7-14(13)23/h4-8,10,12H,9,11H2,1-3H3,(H,21,22,25) |
InChI Key |
SKAQIJJPUHXVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C=CC(=O)C3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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